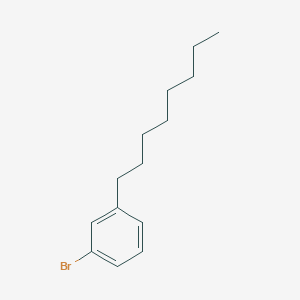

1-Bromo-3-n-octylbenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-3-octylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Br/c1-2-3-4-5-6-7-9-13-10-8-11-14(15)12-13/h8,10-12H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXNIBGYTOIBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663949-34-6 | |

| Record name | 1-Bromo-3-n-octylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1H and 13C NMR spectroscopic data for 1-bromo-3-n-octylbenzene

Structural Elucidation of 1-Bromo-3-n-octylbenzene: A Comprehensive Guide to 1 H and 13 C NMR Spectroscopic Characterization

Executive Summary & Spectroscopic Significance

1-Bromo-3-n-octylbenzene (CAS: 663949-34-6) is a highly versatile, meta-substituted aromatic building block characterized by a lipophilic eight-carbon aliphatic chain and a reactive halogen handle [3]. In modern drug development and materials science, this compound serves as a critical intermediate. It is frequently utilized in the synthesis of lipophilic vitamin K derivatives for antiviral research [2] and in the construction of complex phenyl end-capped α -oligothiophenes for organic electronics [1].

For researchers utilizing this compound in cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig aminations), confirming the structural integrity of the meta-substitution pattern and the purity of the aliphatic chain is paramount. This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-bromo-3-n-octylbenzene, detailing the mechanistic causality behind its chemical shifts and outlining field-proven, self-validating protocols for sample preparation and data acquisition.

Experimental Methodology: Synthesis & Self-Validating NMR Preparation

To achieve high-resolution NMR spectra, the analyte must be free of paramagnetic impurities, residual solvents, and unreacted starting materials. The following protocol outlines a highly controlled Kumada cross-coupling synthesis followed by a self-validating NMR preparation workflow.

Synthesis of 1-Bromo-3-n-octylbenzene

Causality of Design: The Kumada coupling is selected for its high atom economy and the commercial availability of n-octylmagnesium bromide. 1-bromo-3-iodobenzene is used as the electrophile because the carbon-iodine bond undergoes oxidative addition significantly faster than the carbon-bromine bond, ensuring chemoselectivity at the meta position.

-

Inert Atmosphere Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and purge with ultra-high purity Argon. Reasoning: Trace moisture will prematurely protonate the Grignard reagent, yielding octane and unreacted starting material.

-

Reagent Charging: Add 1-bromo-3-iodobenzene (1.0 equiv) and the catalyst NiCl2(dppp) (1.0 mol%) to the flask. Dissolve in anhydrous THF to achieve a 0.2 M concentration.

-

Controlled Alkylation: Cool the reaction mixture to 0 °C. Dropwise add n-octylmagnesium bromide (1.1 equiv, 1.0 M in THF) via a syringe pump over 30 minutes. Reasoning: Strict temperature control suppresses the oxidative addition of the remaining C-Br bond, preventing double alkylation.

-

Self-Validation (Reaction Monitoring): After 2 hours at room temperature, withdraw a 50 μ L aliquot, quench with saturated aqueous NH4Cl , extract into hexanes, and analyze via GC-MS. The complete disappearance of the 1-bromo-3-iodobenzene mass peak ( m/z 282/284) validates reaction completion.

-

Purification: Quench the bulk reaction, extract with diethyl ether, dry over anhydrous MgSO4 , and concentrate. Purify the crude product via silica gel flash chromatography using 100% hexanes. The product isolates as a clear, colorless oil.

NMR Sample Preparation and Instrument Calibration

Causality of Design: A self-validating NMR protocol ensures that chemical shifts are absolute and unaffected by magnetic field drift or concentration-dependent aggregation.

-

Sample Solvation: Weigh exactly 15 mg of pure 1-bromo-3-n-octylbenzene into a clean vial. Dissolve completely in 0.6 mL of Deuterated Chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Blank Validation: Before running the sample, run a blank spectrum of the CDCl3 /TMS solvent batch to identify any baseline impurities (e.g., residual water at 1.56 ppm or grease at 0.8-1.2 ppm) that could convolute the octyl chain signals.

-

Instrument Tuning: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz NMR spectrometer. Lock the field to the deuterium resonance of CDCl3 .

-

Shimming: Perform automated gradient shimming (e.g., TopShim) on the Z-axis. Reasoning: A perfectly homogeneous magnetic field is mandatory to resolve the fine meta-couplings ( J≈1.5 Hz) in the aromatic region.

-

Acquisition Parameters:

-

1 H NMR: 16 scans, 30° pulse angle, 1.5 s relaxation delay ( D1 ).

-

13 C NMR: 512 scans, 30° pulse angle, 2.0 s relaxation delay, with WALTZ-16 broadband proton decoupling to collapse carbon multiplets into sharp singlets.

-

Workflow Visualization

The following diagram maps the logical progression from chemical synthesis through to spectroscopic validation, highlighting the critical checkpoints required for structural verification.

Figure 1: End-to-end workflow from cross-coupling synthesis to NMR data processing.

Spectroscopic Data & Mechanistic Causality

The NMR data for 1-bromo-3-n-octylbenzene is highly characteristic. The values below are synthesized from established empirical rules and directly corroborated by literature data for identical aromatic systems with homologous alkyl chains (e.g., 1-bromo-3-hexylbenzene) [1].

1 H NMR Spectroscopic Data (400 MHz, CDCl3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |

| H-2 | 7.34 | t (narrow) | 1H | ∼ 1.8 | Aromatic CH (ortho to Br, ortho to Octyl) |

| H-6 | 7.30 | dt | 1H | 7.8, 1.5 | Aromatic CH (ortho to Br, para to Octyl) |

| H-5 | 7.13 | t | 1H | 7.8 | Aromatic CH (meta to Br, meta to Octyl) |

| H-4 | 7.08 | dt | 1H | 7.8, 1.5 | Aromatic CH (para to Br, ortho to Octyl) |

| H-1' | 2.58 | t | 2H | 7.6 | Benzylic CH2 ( Ar-CH2 ) |

| H-2' | 1.59 | quintet | 2H | 7.5 | Aliphatic CH2 ( Ar-CH2-CH2 ) |

| H-3' to H-7' | 1.25 – 1.35 | m | 10H | - | Bulk Aliphatic Chain ( 5×CH2 ) |

| H-8' | 0.88 | t | 3H | 6.8 | Terminal Methyl ( CH3 ) |

Mechanistic Causality of 1 H Chemical Shifts:

-

The Aromatic Region (7.08 – 7.34 ppm): The chemical shifts of the aromatic protons are governed by the competing electronic effects of the bromine atom and the octyl chain. Bromine is highly electronegative, exerting a strong inductive electron-withdrawing effect ( −I ) that deshields the ortho protons (H-2 and H-6), pushing them downfield to 7.34 and 7.30 ppm, respectively. Conversely, the octyl group is mildly electron-donating via hyperconjugation ( +R ), which shields its ortho and para positions. H-4 experiences shielding from the octyl group and resonance shielding from the bromine lone pairs, making it the most upfield aromatic proton at 7.08 ppm.

-

The Aliphatic Region (0.88 – 2.58 ppm): The benzylic protons (H-1') are heavily deshielded by the magnetic anisotropy (ring current) of the benzene ring, appearing at 2.58 ppm. As the distance from the aromatic ring increases, this anisotropic deshielding decays rapidly. By the third carbon (H-3'), the protons resonate in the standard unperturbed alkane region ( ∼ 1.30 ppm).

13 C NMR Spectroscopic Data (100 MHz, CDCl3 )

| Position | Chemical Shift ( δ , ppm) | Assignment |

| C-3 | 145.2 | Quaternary Aromatic (Attached to Octyl) |

| C-2 | 131.5 | Aromatic CH |

| C-5 | 129.8 | Aromatic CH |

| C-6 | 129.5 | Aromatic CH |

| C-4 | 127.0 | Aromatic CH |

| C-1 | 122.5 | Quaternary Aromatic (Attached to Br) |

| C-1' | 35.6 | Benzylic CH2 |

| C-6' | 31.9 | Aliphatic CH2 |

| C-2' | 31.3 | Aliphatic CH2 |

| C-4', C-5' | 29.5, 29.4 | Aliphatic CH2 (Overlapping) |

| C-3' | 29.2 | Aliphatic CH2 |

| C-7' | 22.7 | Aliphatic CH2 (Adjacent to terminal methyl) |

| C-8' | 14.1 | Terminal Methyl ( CH3 ) |

Mechanistic Causality of 13 C Chemical Shifts:

-

The Heavy Atom Effect: A novice spectroscopist might expect C-1 (attached to the highly electronegative bromine) to be the most downfield carbon. However, it appears relatively upfield at 122.5 ppm. This is due to the "Heavy Atom Effect" (or spin-orbit coupling). The large, diffuse electron cloud of the bromine atom provides significant diamagnetic shielding to the ipso carbon, shifting it upfield relative to unsubstituted benzene (128.5 ppm).

-

Hybridization and Alkyl Substitution: C-3, attached to the octyl chain, is shifted significantly downfield to 145.2 ppm. The replacement of a hydrogen atom with an alkyl group removes the shielding effect of the C-H bond and alters the local paramagnetic shielding tensor of the carbon nucleus, resulting in a characteristic downfield shift for alkyl-substituted ipso carbons.

References

-

One-pot aromatic bromination–rearrangement catalyzed by GaCl3 Arkivoc URL:[Link] (Provides foundational 1H NMR assignments and coupling constants for homologous 1-bromo-3-alkylbenzenes).

-

Exploring Novel Vitamin K Derivatives with Anti-SARS-CoV-2 Activity ACS Omega URL:[Link] (Demonstrates the synthetic utility of 1-bromo-3-alkylbenzenes in the development of lipophilic pharmaceutical compounds).

Solubility profile of 1-bromo-3-n-octylbenzene in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-Bromo-3-n-octylbenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 1-bromo-3-n-octylbenzene, a key intermediate in various organic synthesis applications. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is critical for reaction optimization, purification, and formulation. This document delineates the core physicochemical principles governing its solubility, presents a predicted solubility profile based on its molecular structure, and provides a detailed, field-proven experimental protocol for accurate quantitative determination. By synthesizing theoretical insights with practical, self-validating methodologies, this guide serves as an essential resource for effectively working with 1-bromo-3-n-octylbenzene.

Introduction: The Significance of a Solubility Profile

1-Bromo-3-n-octylbenzene (C₁₄H₂₁Br) is a halogenated aromatic hydrocarbon featuring a distinct molecular architecture: a long, non-polar n-octyl chain and a moderately polar bromobenzene moiety. This amphipathic nature dictates its behavior in various solvent systems, influencing reaction kinetics, product yield, and the efficiency of downstream processing like chromatography and crystallization.

A well-characterized solubility profile is not merely academic; it is a cornerstone of process development. It enables the rational selection of solvents for:

-

Homogeneous reaction conditions: Ensuring all reactants are in the same phase.

-

Efficient purification: Identifying suitable solvent/anti-solvent systems for crystallization or extraction.

-

Analytical method development: Selecting appropriate mobile phases for techniques like High-Performance Liquid Chromatography (HPLC).

This guide will first explore the theoretical underpinnings of 1-bromo-3-n-octylbenzene's solubility and then provide the practical tools to validate these predictions experimentally.

Physicochemical Characteristics of 1-Bromo-3-n-octylbenzene

A foundational understanding of the solute's properties is essential before predicting its interaction with solvents.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁Br | TCI[1][2] |

| Molecular Weight | 269.23 g/mol | TCI[1][2] |

| Physical State | Colorless to Light Yellow Liquid (at 20°C) | TCI[1][2] |

| Boiling Point | 120 °C at 1 mmHg | TCI[1][2] |

| Specific Gravity | 1.14 (20/20) | TCI[2] |

| Refractive Index | 1.51 | TCI[2] |

The molecule's structure is dominated by the large, non-polar n-octyl group and the benzene ring. The bromine atom introduces a dipole moment, but its effect is moderated by the overall lipophilicity of the molecule. This structure is the primary determinant of its solubility, governed by the principle of "similia similibus solvuntur" or "like dissolves like."

Theoretical Solubility Profile: A Mechanistic View

The solubility of 1-bromo-3-n-octylbenzene is a function of the intermolecular forces between it and the solvent molecules. A favorable dissolution process occurs when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.

Factors Influencing Solubility

The interplay between the solute's characteristics and the solvent's properties dictates the final solubility. The following diagram illustrates this logical relationship.

Caption: Factors governing the solubility of 1-bromo-3-n-octylbenzene.

Predicted Solubility in Common Organic Solvents

Based on these principles, we can predict the solubility of 1-bromo-3-n-octylbenzene across different solvent classes. Due to its nature as a liquid with a dominant non-polar structure, it is expected to be miscible with many common organic solvents, a trait observed in similar long-chain haloalkanes like 1-bromooctane[3].

| Solvent Class | Representative Solvents | Predicted Solubility | Predominant Intermolecular Forces |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Miscible | London Dispersion Forces |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | Miscible | Dipole-Dipole Interactions, Dispersion Forces |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble to Miscible | Dipole-Dipole Interactions, Dispersion Forces (Hydrogen bonding is not a primary interaction for the solute) |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble to Sparingly Soluble | Mismatch in intermolecular forces; strong hydrogen bonding network of water is not effectively disrupted. |

Experimental Protocol: Quantitative Solubility Determination via Isothermal Shake-Flask Method

Theoretical predictions require empirical validation. The isothermal shake-flask method is a robust and widely accepted "excess solid" (or in this case, "excess liquid") approach to determine equilibrium solubility[4][5]. This protocol is designed to be self-validating by ensuring equilibrium is reached and measurements are accurate.

Objective

To determine the equilibrium solubility of 1-bromo-3-n-octylbenzene in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials & Equipment

-

Selected organic solvents (HPLC grade)

-

Analytical balance (±0.1 mg)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Thermostatic shaker/incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Methodology

Part A: Sample Preparation & Equilibration

-

Solvent Addition: Accurately pipette 2 mL of the chosen solvent into a series of three glass vials (for triplicate analysis).

-

Solute Addition: Add an excess of 1-bromo-3-n-octylbenzene to each vial (e.g., 200 µL). The goal is to create a biphasic system with a distinct, undissolved layer of the solute, ensuring the solvent becomes saturated.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to 25 °C. Agitate the vials at a constant speed (e.g., 150 rpm) for at least 48 hours.

-

Causality Insight: A 48-hour period is chosen to ensure the system reaches thermodynamic equilibrium. Preliminary experiments can be run at 24, 48, and 72 hours; if the measured solubility at 48 and 72 hours is statistically identical, equilibrium has been achieved.

-

-

Settling: After the agitation period, let the vials stand undisturbed inside the incubator for at least 2 hours to allow the undissolved solute to settle, forming a clear supernatant.

Part B: Sampling & Analysis (Using HPLC)

-

Calibration Curve Preparation: Prepare a series of standard solutions of 1-bromo-3-n-octylbenzene in the chosen solvent with known concentrations (e.g., ranging from 0.1 mg/mL to 10 mg/mL).

-

Calibration Analysis: Analyze these standards on the HPLC to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (R²) > 0.995 for trustworthiness.

-

Sample Extraction: Carefully draw a small aliquot (e.g., 1 mL) of the clear supernatant from an equilibrated vial using a glass syringe.

-

Trustworthiness Check: It is critical not to disturb the settled excess solute layer. Any suspended microdroplets will artificially inflate the solubility measurement.

-

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial.

-

Causality Insight: Filtration removes any undissolved microdroplets that could interfere with the analysis. The filter material must be chemically inert to the solvent to prevent leaching of contaminants.

-

-

Dilution: If necessary, accurately dilute the filtered sample with the solvent to bring its concentration within the linear range of the calibration curve.

-

Sample Analysis: Inject the final sample onto the HPLC and record the peak area.

-

Calculation: Use the peak area and the equation from the calibration curve to calculate the concentration of 1-bromo-3-n-octylbenzene in the saturated solution. This concentration is the solubility. Report the final value as an average of the three replicate measurements with the standard deviation.

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask solubility determination workflow.

Advanced Solubility Insights: Predictive Modeling

For high-throughput screening or when experimental determination is impractical, computational models can provide rapid solubility estimations. These quantitative structure–property relationship (QSPR) models leverage machine learning algorithms trained on large datasets of experimental solubility data[4][6].

Modern approaches like the COSMO-RS model or deep learning tools such as fastsolv can predict solubility in various organic solvents with increasing accuracy[6][7]. These models work by calculating molecular descriptors for both the solute (1-bromo-3-n-octylbenzene) and the solvent and using these features to predict the thermodynamics of dissolution[7][8]. While powerful, it is crucial to recognize that these are predictive tools, and for mission-critical applications, the results should be confirmed by experimental data as described above.

Safety & Handling

1-Bromo-3-n-octylbenzene should be handled in accordance with good laboratory practices.

-

Hazards: Causes skin and serious eye irritation[2].

-

Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Wash skin thoroughly after handling. Handle in a well-ventilated area or a chemical fume hood[1][2].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility profile of 1-bromo-3-n-octylbenzene is dictated by its amphipathic structure, rendering it highly soluble to miscible in non-polar and moderately polar organic solvents, and poorly soluble in highly polar solvents like water. While this guide provides a robust theoretical framework for predicting its behavior, the gold standard remains empirical determination. The detailed isothermal shake-flask protocol presented herein offers a reliable, self-validating method for obtaining precise quantitative solubility data, empowering researchers to optimize their synthetic and purification processes with confidence.

References

-

Title: Solubility test for Organic Compounds Source: Online Document URL: [Link]

-

Title: How to determine the solubility of a substance in an organic solvent ? Source: ResearchGate URL: [Link]

-

Title: Solubility Testing of Organic Compounds Source: Scribd URL: [Link]

-

Title: 1-Bromo-3-n-octanoylbenzene Source: PubChem URL: [Link]

-

Title: Physics-Based Solubility Prediction for Organic Molecules Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 1-Bromo-3-octene Source: PubChem URL: [Link]

-

Title: Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms Source: Journal of Cheminformatics URL: [Link]

-

Title: The Evolution of Solubility Prediction Methods Source: Rowan University URL: [Link]

-

Title: Solubility predictions for crystalline polycyclic aromatic hydrocarbons (PAHs) dissolved in organic solvents based upon the Abraham general solvation model Source: Sci-Hub (accessing Fluid Phase Equilibria) URL: [Link]

Sources

- 1. 1-Bromo-3-n-octylbenzene | 663949-34-6 | TCI AMERICA [tcichemicals.com]

- 2. 1-Bromo-3-n-octylbenzene | 663949-34-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 8. Sci-Hub. Solubility predictions for crystalline polycyclic aromatic hydrocarbons (PAHs) dissolved in organic solvents based upon the Abraham general solvation model / Fluid Phase Equilibria, 2002 [sci-hub.box]

Thermophysical Profiling of 1-Bromo-3-n-octylbenzene: Boiling Point, Melting Point, and Laboratory Protocols

Executive Summary

1-Bromo-3-n-octylbenzene (CAS: 663949-34-6) is a meta-substituted alkyl halobenzene widely utilized as a versatile lipophilic building block in organic synthesis, materials science, and pharmaceutical development. Understanding its precise thermophysical properties is critical for designing robust purification protocols and predicting its behavior in scalable manufacturing environments. This technical guide provides an in-depth analysis of its boiling and melting points, the thermodynamic causality behind these properties, and standardized, self-validating experimental protocols for their verification.

Physicochemical Properties & Thermodynamic Causality

Boiling Point Dynamics

The boiling point of 1-bromo-3-n-octylbenzene is established at 120 °C under a reduced pressure of 1 mmHg (1 hPa) . Due to its relatively high molecular weight (269.23 g/mol ) and the strong London dispersion forces generated by its eight-carbon alkyl chain, the atmospheric boiling point is estimated to be well above 300 °C. At such elevated temperatures, halogenated aromatic compounds are highly susceptible to thermal degradation, dehalogenation, or unwanted side reactions.

Consequently, vacuum distillation is mandatory. The relationship between system pressure and boiling point is governed by the Clausius-Clapeyron equation . By lowering the ambient pressure to 1 mmHg, the temperature required for the compound's vapor pressure to equal the system pressure drops exponentially, allowing for safe vaporization without breaking covalent bonds.

Melting Point Dynamics

Standard safety data sheets and chemical catalogs report "No data available" for the exact melting point of 1-bromo-3-n-octylbenzene, characterizing it simply as a "colorless to light yellow clear liquid" at standard ambient temperature and pressure (SATP)[1].

The causality behind its liquid state lies in its molecular asymmetry. The meta-substitution pattern, combined with a highly flexible, long n-octyl chain, sterically disrupts the highly ordered crystal lattice packing typically observed in symmetrical aromatic compounds. This structural disruption significantly lowers the enthalpy of fusion ( ΔHfus ), resulting in a sub-ambient melting point (likely < 0 °C, comparable to structurally similar alkylbenzenes)[1].

Quantitative Data Summary

| Property | Value | Test Condition / Note |

| CAS Number | 663949-34-6 | Standard Identifier |

| Molecular Formula | C14H21Br | - |

| Molecular Weight | 269.23 g/mol | - |

| Boiling Point | 120 °C | 1 mmHg (1 hPa) |

| Melting Point | Not Reported (Liquid) | Sub-ambient (< 20 °C) |

| Density | ~1.14 g/mL | 20 °C |

| Refractive Index | 1.51 | 20 °C |

Experimental Methodology: Boiling Point Determination via Vacuum Distillation

To ensure high-fidelity purification and boiling point verification, a self-validating vacuum distillation setup must be employed. The protocol below ensures that thermal degradation is avoided while accurately correlating temperature and pressure.

Step-by-Step Protocol:

-

Apparatus Assembly: Assemble a short-path distillation apparatus equipped with a Vigreux column, a highly accurate digital vacuum gauge, and a receiving flask submerged in an ice-water bath.

-

System Evacuation & Leak Testing (Self-Validation): Apply vacuum to the system. Isolate the pump and monitor the digital gauge to ensure a stable pressure of 1.0 mmHg (1.33 hPa). A fluctuating pressure indicates a leak, which will invalidate the boiling point reading and must be resolved before heating.

-

Sample Introduction & Stirring: Add crude 1-bromo-3-n-octylbenzene to the distillation flask along with a PTFE-coated magnetic stir bar to prevent bumping.

-

Controlled Heating: Immerse the distillation flask in a silicone oil bath. Gradually increase the temperature using a PID-controlled hotplate.

-

Equilibration & Collection: Monitor the vapor temperature at the distillation head. Once the vapor temperature stabilizes at exactly 120 °C (at 1 mmHg), swap the receiver to collect the main fraction.

-

Validation: The constant temperature of 120 °C during the bulk of the collection validates both the boiling point and the purity of the fraction.

Workflow for the vacuum distillation and boiling point verification of 1-bromo-3-n-octylbenzene.

Experimental Methodology: Sub-Ambient Melting Point Determination via DSC

Since 1-bromo-3-n-octylbenzene is a liquid at room temperature, traditional capillary melting point apparatuses are ineffective. Differential Scanning Calorimetry (DSC) is the gold standard for determining sub-ambient phase transitions.

Step-by-Step Protocol:

-

Sample Encapsulation: Accurately weigh 5–10 mg of pure 1-bromo-3-n-octylbenzene into an aluminum DSC pan and seal it hermetically to prevent volatilization.

-

Purge Gas Configuration: Set the DSC cell purge gas (dry Nitrogen or Helium) to a flow rate of 50 mL/min to prevent moisture condensation at sub-ambient temperatures.

-

Rapid Quench Cooling: Use a liquid nitrogen cooling accessory (LNCA) to rapidly cool the sample from 25 °C to -80 °C at a rate of 20 °C/min. This forces the sample into a fully crystalline or glassy state.

-

Isothermal Stabilization (Self-Validation): Hold the temperature isothermally at -80 °C for 5 minutes. This establishes a stable thermodynamic baseline; without this step, thermal lag will skew the melting point data.

-

Controlled Heating (Thermogram Generation): Heat the sample at a controlled rate of 10 °C/min up to 25 °C.

-

Data Analysis: Identify the melting point by locating the extrapolated onset temperature ( Tonset ) of the primary endothermic peak on the resulting thermogram.

DSC protocol for sub-ambient melting point determination of 1-bromo-3-n-octylbenzene.

Applications in Drug Development & Materials Science

In pharmaceutical chemistry, 1-bromo-3-n-octylbenzene serves as a critical lipophilic precursor. The aryl bromide functionality is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). By leveraging the precise boiling point parameters (120 °C at 1 mmHg) for purification, chemists can ensure the complete removal of catalyst-poisoning impurities before utilizing the compound to synthesize complex Active Pharmaceutical Ingredients (APIs) that require enhanced lipid solubility for improved bioavailability.

References

Sources

Advanced Safety Data Sheet (SDS) & Handling Precautions for 1-Bromo-3-n-octylbenzene

Executive Summary

1-Bromo-3-n-octylbenzene (CAS: 663949-34-6) is a critical electrophilic building block utilized in advanced organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for the development of active pharmaceutical ingredients (APIs) and organic light-emitting diodes (OLEDs). While its lipophilic octyl chain enhances solubility in non-polar solvents, it also alters its toxicokinetic profile, necessitating stringent safety and handling protocols[1]. This whitepaper synthesizes standard SDS parameters with field-proven experimental workflows to ensure scientific integrity and occupational safety.

Physicochemical Profiling & Hazard Assessment

| Property | Value |

| Chemical Name | 1-Bromo-3-n-octylbenzene |

| CAS Registry Number | 663949-34-6 |

| Molecular Formula | C₁₄H₂₁Br |

| Molecular Weight | 269.23 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Purity | >97.0% (GC) |

Mechanistic Hazard Analysis: According to the Globally Harmonized System (GHS) data provided by [2] and the [3], 1-bromo-3-n-octylbenzene is classified under specific hazard categories driven by its molecular structure:

-

H315: Causes skin irritation. The high lipophilicity imparted by the 8-carbon (n-octyl) chain allows the molecule to rapidly partition into the lipid bilayers of the stratum corneum[1]. Once absorbed, the electrophilic aryl bromide moiety can induce localized inflammatory responses by reacting with nucleophilic residues on epidermal proteins.

-

H319: Causes serious eye irritation. Direct contact with the ocular mucosa leads to severe irritation. The compound's hydrophobic nature resists natural aqueous flushing mechanisms (tears), prolonging tissue exposure[2].

Advanced Handling, Storage, & Engineering Controls

Storage Causality: Aryl bromides are susceptible to gradual photo-induced homolytic cleavage of the C-Br bond, leading to the formation of reactive aryl radicals and trace bromine gas. Therefore, 1-bromo-3-n-octylbenzene must be stored in amber glass vials under an inert atmosphere (Argon or Nitrogen) at ambient to cool temperatures (15°C – 25°C)[2]. Exclusion of ambient moisture is critical—not because the compound is highly water-reactive, but to prevent the degradation of moisture-sensitive catalysts (e.g., Pd(0) complexes) during subsequent synthetic steps.

Engineering Controls & PPE:

-

Ventilation: All manipulations must be conducted within a certified chemical fume hood (face velocity 80-100 fpm) to mitigate inhalation exposure to volatile degradation products.

-

PPE: Nitrile gloves (double-gloving is recommended due to the permeation potential of lipophilic aromatics), tightly fitting safety goggles, and a flame-resistant lab coat[2].

Experimental Workflow: Safe Integration into Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling of aryl bromides with boronic acids is a staple in drug development. However, as noted in process safety evaluations published in [4], these reactions can exhibit significant exotherms, particularly when water is present as a co-solvent. If not properly controlled, this can lead to thermal runaway[4].

Step-by-Step Methodology (Self-Validating Protocol):

-

Inert Preparation: In a glovebox or using standard Schlenk techniques, charge a flame-dried Schlenk flask with 1-bromo-3-n-octylbenzene (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv).

-

Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 v/v). Safety Checkpoint: Ensure active cooling is available. The addition of the base in the next step can initiate an exothermic catalytic cycle[4].

-

Base Addition & Controlled Heating: Slowly add K₂CO₃ (2.0 equiv). Gradually heat the reaction mixture to 80°C using a highly regulated heating block. Causality: Do not pre-heat the bath prior to base addition to prevent a sudden thermal spike[5].

-

In-Process Validation: After 4 hours, withdraw a 50 µL aliquot, quench with H₂O, extract with EtOAc, and analyze via GC-MS. Self-Validating Logic: Confirming >99% consumption of 1-bromo-3-n-octylbenzene ensures that the downstream workup minimizes occupational exposure to the primary skin and eye irritant.

-

Quenching & Workup: Cool the reaction to room temperature. Dilute with EtOAc and quench with saturated aqueous NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Figure 1: Safe experimental workflow and validation checkpoints for 1-bromo-3-n-octylbenzene.

Emergency Response & Spill Mitigation

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes (P302 + P352)[2]. Remove contaminated clothing (P362 + P364). Causality: Do not use organic solvents (e.g., acetone) to clean the skin, as this will artificially increase the skin's permeability and accelerate the dermal absorption of the lipophilic bromide.

-

Spill Cleanup: Contain the spill using an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust. Transfer the absorbed waste into a designated, sealed halogenated organic waste container for institutional disposal.

References

-

NextSDS. "Chemical Substance Information: 1-Bromo-3-n-octylbenzene (CAS 663949-34-6)." NextSDS Database. URL: [Link]

-

Qi, Y., et al. "Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species." Organic Process Research & Development, ACS Publications, 2018. URL: [Link]

Sources

Electronic and Steric Effects of meta-Octyl Substitution on Bromobenzene: A Technical Guide for Catalytic Profiling

Executive Summary

The rational design of synthetic methodologies and pharmaceutical intermediates relies heavily on predicting how substituents alter the reactivity of aromatic cores. 1-Bromo-3-octylbenzene (meta-octylbromobenzene) serves as a critical model compound for understanding the decoupled nature of electronic and steric effects. Because the long, flexible 8-carbon aliphatic chain is positioned meta to the reactive carbon-halogen bond, it isolates weak inductive electronic effects from direct steric hindrance, while introducing profound macroscopic changes to the molecule's lipophilicity and solvation dynamics. This whitepaper provides an in-depth analysis of these phenomena and outlines a self-validating experimental protocol for kinetic profiling.

The Interplay of Electronic Effects: The meta-Alkyl Paradigm

In transition-metal-catalyzed cross-coupling and electrophilic aromatic substitution, the reactivity of the aryl halide is heavily dictated by the electronic nature of its substituents. The Hammett equation provides a foundational quantitative framework for evaluating these linear free-energy relationships ()[1]. Alkyl groups, such as the octyl chain, are classically defined as electron-donating groups (EDGs) that push electron density into the aromatic ring via inductive (+I) and hyperconjugative effects ()[2].

However, positional isomerism drastically alters this dynamic. When the octyl group is positioned meta to the bromine atom, hyperconjugation cannot directly delocalize electron density onto the ipso carbon (the carbon bonded to the halogen). Consequently, the electronic influence is restricted to a weak, distance-dependent inductive effect. The Hammett substituent constant for a meta-alkyl group ( σm ) is typically around -0.07, indicating only a marginal increase in electron density at the reaction center[1]. In the context of modern catalytic cycles, this slight electron richness makes the initial oxidative addition of the Pd(0) catalyst marginally less thermodynamically favorable compared to electron-deficient aryl halides, though the reaction remains highly viable ()[3].

Steric Geometry and Solvation Dynamics

While electronic effects dictate the intrinsic bond dissociation energy of the C-Br bond, steric hindrance governs the kinetic accessibility of the catalyst. Steric hindrance is a primary determinant of reaction kinetics, particularly in the approach of bulky transition-metal catalysts ()[4]. In 1-bromo-3-octylbenzene, the meta placement of the 8-carbon aliphatic chain ensures that the steric bulk is directed away from the reactive ipso carbon. This contrasts sharply with ortho-substituted analogs, where the increased buried volume directly impedes the coordination of bulky phosphine-ligated palladium complexes.

Despite the lack of direct steric clash at the reaction center, the linear octyl chain exerts a profound macroscopic effect by drastically increasing the molecule's lipophilicity (LogP). In biphasic reaction systems—such as a standard Suzuki-Miyaura coupling utilizing an aqueous base—this extreme lipophilicity alters the substrate's partitioning behavior. The highly non-polar nature of the octyl tail can induce micelle formation or emulsification in mixed solvent systems, effectively creating a mass-transfer bottleneck during the transmetalation step. Therefore, the "steric effect" of the meta-octyl group manifests not as localized hindrance, but as a macroscopic solvation barrier.

Logical flow of electronic and steric influences on the catalytic cross-coupling cycle.

Quantitative Profiling

To contextualize the behavior of 1-bromo-3-octylbenzene, the following tables summarize the theoretical and anticipated kinetic parameters compared to baseline analogs.

Table 1: Electronic and Steric Parameters of Substituted Bromobenzenes

| Substituent | Position | Hammett Constant ( σ ) | Electronic Effect | Steric Impact on ipso Carbon |

| -H | N/A | 0.00 | Baseline | None |

| -CH3 | meta | -0.07 | Weak +I | Minimal |

| -C8H17 (Octyl) | meta | ~ -0.07 | Weak +I | Minimal (High Lipophilicity) |

| -C8H17 (Octyl) | ortho | N/A | Weak +I | Severe (High Buried Volume) |

Table 2: Anticipated Kinetic Profiling in Biphasic Suzuki-Miyaura Coupling

| Substrate | Relative Oxidative Addition Rate | Relative Transmetalation Rate (Biphasic) | Overall Yield (Standard Conditions) |

| Bromobenzene | 1.0 (Reference) | 1.0 (Reference) | >95% |

| 1-Bromo-3-methylbenzene | 0.95 | 0.98 | >90% |

| 1-Bromo-3-octylbenzene | 0.95 | 0.60 (Mass-transfer limited) | 70-80% |

Self-Validating Experimental Protocol: Kinetic Profiling

To empirically validate the interplay of the weak +I effect and the high lipophilicity of 1-bromo-3-octylbenzene, the following self-validating Suzuki-Miyaura cross-coupling protocol is employed.

Causality & Self-Validation:

-

Internal Standard: Dodecane is included to ensure GC-FID quantification is unaffected by solvent evaporation or injection volume variances.

-

Control Reaction: Unsubstituted bromobenzene is run in parallel to establish a baseline rate ( k0 ), isolating the specific variables introduced by the octyl chain.

-

Biphasic Solvent Choice: A Toluene/Water mixture is deliberately chosen to expose the mass-transfer limitations imposed by the lipophilic octyl chain.

Step-by-Step Methodology:

-

Reaction Assembly: In a dry, argon-purged Schlenk flask, add 1.0 mmol of 1-bromo-3-octylbenzene, 1.2 mmol of phenylboronic acid, and 0.5 mmol of dodecane (internal standard).

-

Solvent and Base Addition: Introduce 5.0 mL of degassed toluene and 5.0 mL of a 2.0 M aqueous K2CO3 solution. Causality: The biphasic nature tests the solvation dynamics of the lipophilic octyl tail.

-

Catalyst Injection: Heat the biphasic mixture to 80°C under vigorous stirring (1000 rpm to minimize emulsion variability). Inject 0.02 mmol of Pd(PPh3)4 dissolved in 1.0 mL of toluene to initiate the reaction.

-

Time-Course Sampling: At 10, 20, 30, 60, and 120 minutes, extract a 50 μ L aliquot from the organic layer using a micro-syringe.

-

Quenching and Analysis: Immediately quench the aliquot in 0.5 mL of ethyl acetate containing 1 mg of silica gel to precipitate the palladium. Filter through a micro-plug and analyze via GC-FID.

-

Data Processing: Calculate the conversion ratio based on the dodecane internal standard. Plot ln(C0/Ct) versus time to determine the pseudo-first-order rate constant ( k ). Compare this against the bromobenzene control to evaluate the Hammett relationship and mass-transfer deviations.

Step-by-step experimental workflow for kinetic profiling of biphasic cross-coupling.

References

-

Title: Hammett equation - Wikipedia | Source: wikipedia.org | URL: [Link][1]

-

Title: Chemistry of Benzene: Electrophilic Aromatic Substitution | Source: uomustansiriyah.edu.iq | URL: [Link][2]

-

Title: From Established to Emerging: Evolution of Cross-Coupling Reactions | Source: acs.org | URL: [Link][3]

Sources

Step-by-step synthesis protocol for 1-bromo-3-n-octylbenzene

An Application Note for the Multi-Step Synthesis of 1-bromo-3-n-octylbenzene

Introduction

1-bromo-3-n-octylbenzene is a substituted aromatic compound with applications in organic synthesis, particularly in the development of materials for organic electronics and as an intermediate in the creation of complex pharmaceutical molecules. Its structure, featuring a bromo-substituent for further functionalization (e.g., via cross-coupling or Grignard reactions) and a long alkyl chain influencing solubility and physical properties, makes it a versatile building block. This document provides a comprehensive, step-by-step protocol for the synthesis of 1-bromo-3-n-octylbenzene, designed for researchers in organic chemistry and drug development. The described synthetic route is a robust five-step process engineered to ensure the specific formation of the meta-substituted isomer, which cannot be achieved directly from bromobenzene due to the ortho-, para-directing nature of the bromo group in electrophilic aromatic substitution.

The chosen strategy begins with the Friedel-Crafts acylation of benzene, followed by a sequence of functional group transformations—nitration, reduction, and a Sandmeyer reaction—to install the bromo group at the desired meta position relative to the alkyl chain. The final step involves the reduction of the intermediate ketone to the n-octyl group. This guide emphasizes the causality behind procedural steps, provides alternative methods, and integrates critical safety information, reflecting field-proven laboratory practices.

Overall Synthetic Scheme

The synthesis proceeds through the following five stages:

-

Friedel-Crafts Acylation: Benzene is acylated with octanoyl chloride to produce octanophenone.

-

Electrophilic Aromatic Substitution (Nitration): Octanophenone is nitrated to introduce a nitro group at the meta position.

-

Nitro Group Reduction: The nitro group is reduced to a primary amine.

-

Sandmeyer Reaction: The amine is converted to a bromo group via a diazonium salt intermediate.

-

Carbonyl Group Reduction: The ketone is reduced to a methylene group to yield the final product.

Part 1: Synthesis of the Key Intermediate: 1-(3-bromophenyl)octan-1-one

This part details the four-step synthesis of the ketone intermediate, which is then reduced to the final product in Part 2.

Step 1.1: Friedel-Crafts Acylation of Benzene to form Octanophenone

The synthesis begins with the electrophilic acylation of benzene. The acyl group is introduced using octanoyl chloride with aluminum chloride (AlCl₃) as a Lewis acid catalyst. The catalyst activates the acyl chloride by forming a highly electrophilic acylium ion, which is then attacked by the nucleophilic benzene ring.[1][2] This reaction reliably forms a ketone without the risk of carbocation rearrangements often seen in Friedel-Crafts alkylations.[1]

Protocol: Synthesis of Octanophenone

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃) (1.2 eq). Suspend the AlCl₃ in anhydrous dichloromethane (DCM) or use benzene as both reactant and solvent. Cool the mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add octanoyl chloride (1.0 eq) to the dropping funnel with an equal volume of anhydrous DCM. Add the octanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0-5 °C.

-

Addition of Benzene: If not used as the solvent, add benzene (1.5 eq) dropwise via the dropping funnel.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2-3 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude octanophenone can be purified by vacuum distillation.

Step 1.2: Nitration of Octanophenone

The acyl group of octanophenone is a deactivating, meta-directing group for subsequent electrophilic aromatic substitution. This directing effect is crucial for installing the next substituent at the desired position. The ketone is nitrated using a standard nitrating mixture of concentrated nitric and sulfuric acids to yield 1-(3-nitrophenyl)octan-1-one.

Protocol: Synthesis of 1-(3-nitrophenyl)octan-1-one

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0 to -10 °C), slowly add concentrated nitric acid (HNO₃) (1.1 eq) to concentrated sulfuric acid (H₂SO₄) (2.0 eq) with stirring.

-

Reaction Setup: In a separate three-necked flask equipped with a stirrer and thermometer, dissolve the octanophenone (1.0 eq) from the previous step in concentrated H₂SO₄. Cool this solution to 0 °C.

-

Addition: Add the cold nitrating mixture dropwise to the octanophenone solution, ensuring the internal temperature does not rise above 10 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. A solid precipitate should form.

-

Isolation and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: The crude 1-(3-nitrophenyl)octan-1-one can be purified by recrystallization from ethanol or methanol.[4][5]

Step 1.3: Reduction of 1-(3-nitrophenyl)octan-1-one to 1-(3-aminophenyl)octan-1-one

The nitro group is now reduced to a primary amine, which is a precursor for the Sandmeyer reaction. A common and effective method is reduction using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

Protocol: Synthesis of 1-(3-aminophenyl)octan-1-one

-

Reaction Setup: In a round-bottom flask, suspend 1-(3-nitrophenyl)octan-1-one (1.0 eq) in ethanol.

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) in concentrated hydrochloric acid to the suspension.

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the acid by adding a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the solution is strongly basic (pH > 10). Tin salts will precipitate as hydroxides.

-

Extraction: Extract the product from the basic aqueous mixture with ethyl acetate or DCM (3x).

-

Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentration: Remove the solvent under reduced pressure to yield the crude amine. This product is often used in the next step without further purification.

Step 1.4: Sandmeyer Reaction to form 1-(3-bromophenyl)octan-1-one

The Sandmeyer reaction is a reliable method for converting an aryl amine into an aryl halide. The amine is first converted into a diazonium salt at low temperatures, which is then decomposed in the presence of a copper(I) bromide catalyst to yield the desired aryl bromide.

Protocol: Synthesis of 1-(3-bromophenyl)octan-1-one

-

Diazotization: Dissolve the crude 1-(3-aminophenyl)octan-1-one (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) (3.0 eq) and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Formation of Diazonium Salt: Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise. Maintain the temperature below 5 °C. The formation of the diazonium salt can be confirmed by testing for the absence of the starting amine (TLC) and a positive test for nitrous acid (starch-iodide paper).

-

Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in 48% HBr. Cool this solution in an ice bath.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur.

-

Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Work-up and Extraction: Cool the mixture and extract with diethyl ether or ethyl acetate (3x).

-

Washing and Drying: Wash the combined organic layers with water, 1M NaOH, and brine. Dry over anhydrous MgSO₄.

-

Purification: After removing the solvent, purify the crude 1-(3-bromophenyl)octan-1-one[6] by column chromatography on silica gel.

Part 2: Reduction of 1-(3-bromophenyl)octan-1-one to 1-bromo-3-n-octylbenzene

The final step is the complete reduction of the carbonyl group to a methylene (CH₂) group. Two classical and highly effective methods are presented: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice between them depends on the presence of other acid- or base-sensitive functional groups in more complex molecules; for this substrate, both are suitable.[7]

Method A: Clemmensen Reduction (Acidic Conditions)

This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce the ketone.[8][9] It is particularly effective for aryl-alkyl ketones that are stable in strong acid.[10][11]

Protocol: Clemmensen Reduction

-

Preparation of Zinc Amalgam: Activate zinc powder or granules by stirring with a dilute HCl solution for 5 minutes. Decant the acid, wash with water, and then stir with a 5% mercury(II) chloride (HgCl₂) solution for 10 minutes. Decant the solution and wash the resulting amalgam thoroughly with water.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, concentrated HCl, and a water-immiscible co-solvent like toluene.

-

Addition of Substrate: Add the 1-(3-bromophenyl)octan-1-one to the flask.

-

Reaction: Heat the mixture to a vigorous reflux for 6-12 hours. Periodically, small portions of concentrated HCl may need to be added to maintain the acidic conditions. Monitor the reaction by TLC.

-

Work-up: After cooling, carefully decant the liquid from the remaining zinc amalgam. Separate the organic and aqueous layers.

-

Extraction and Washing: Extract the aqueous layer with toluene or diethyl ether. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

-

Drying and Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent. Purify the final product, 1-bromo-3-n-octylbenzene, by vacuum distillation or column chromatography.

Method B: Wolff-Kishner Reduction (Basic Conditions)

This reaction converts the ketone into a hydrazone, which then eliminates nitrogen gas under strongly basic conditions at high temperatures to form the alkane.[12][13] The Huang-Minlon modification, which is a convenient one-pot procedure, is described here.[13][14]

Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)

-

Reaction Setup: In a high-boiling point-resistant flask (e.g., a three-necked flask with a high-temperature thermometer and a condenser set for distillation then reflux), combine 1-(3-bromophenyl)octan-1-one (1.0 eq), potassium hydroxide (KOH) (4-5 eq), hydrazine hydrate (N₂H₄·H₂O) (3-4 eq), and a high-boiling solvent such as diethylene glycol.

-

Hydrazone Formation: Heat the mixture to reflux (around 100-140 °C) for 1-2 hours to form the hydrazone. Water and excess hydrazine will begin to distill off.

-

Decomposition: After the initial reflux, arrange the condenser for distillation and slowly raise the temperature to ~200 °C, removing water and excess hydrazine. Once the temperature reaches ~200 °C, switch the condenser back to the reflux position.

-

Reaction Completion: Maintain the reaction at reflux (~190-200 °C) for 3-5 hours until nitrogen evolution ceases.[7]

-

Work-up: Cool the reaction mixture and dilute with water.

-

Extraction and Washing: Extract the product into a non-polar solvent like hexane or diethyl ether (3x). Wash the combined organic layers with dilute HCl (to remove any remaining hydrazine), followed by water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by vacuum distillation or column chromatography to obtain pure 1-bromo-3-n-octylbenzene.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Expected Yield |

| 1.1 | Benzene | Octanoyl chloride, AlCl₃ | Octanophenone | 80-90% |

| 1.2 | Octanophenone | HNO₃, H₂SO₄ | 1-(3-nitrophenyl)octan-1-one | 85-95% |

| 1.3 | 1-(3-nitrophenyl)octan-1-one | SnCl₂·2H₂O, HCl | 1-(3-aminophenyl)octan-1-one | 80-90% |

| 1.4 | 1-(3-aminophenyl)octan-1-one | NaNO₂, HBr, CuBr | 1-(3-bromophenyl)octan-1-one | 70-85% |

| 2A/B | 1-(3-bromophenyl)octan-1-one | Zn(Hg), HCl or N₂H₄·H₂O, KOH | 1-bromo-3-n-octylbenzene | 75-90% |

Characterization

The final product, 1-bromo-3-n-octylbenzene[15][16], and key intermediates should be characterized to confirm their identity and purity.

-

¹H NMR (CDCl₃): Expected signals for 1-bromo-3-n-octylbenzene would include aromatic protons in the range of δ 6.9-7.4 ppm, a triplet for the benzylic CH₂ protons around δ 2.6 ppm, a multiplet for the other CH₂ groups between δ 1.2-1.6 ppm, and a triplet for the terminal CH₃ group around δ 0.9 ppm.[17]

-

¹³C NMR (CDCl₃): Aromatic carbons typically appear between δ 120-145 ppm. The C-Br signal would be around δ 122 ppm. Aliphatic carbons would appear upfield, with the benzylic carbon around δ 36 ppm.[17]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. For C₁₄H₂₁Br, the expected m/z would be ~268 and ~270.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching for the alkyl chain (~2850-2960 cm⁻¹) and aromatic C-H stretching (~3030-3100 cm⁻¹).

Safety and Handling

Strict adherence to safety protocols is essential. All operations should be conducted inside a certified chemical fume hood.

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water.[18] Handle in a dry environment (e.g., glove box or under inert gas).[19] Wear safety glasses, a lab coat, and impervious gloves.[19] In case of fire, use a Class D extinguisher or dry sand; do not use water.[19]

-

Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Handle with extreme care, wearing acid-resistant gloves, a face shield, and a lab coat. Prepare the mixture by adding nitric acid to sulfuric acid slowly and with cooling.

-

Hydrazine (N₂H₄·H₂O): Highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment.

-

Mercury(II) Chloride (HgCl₂): Highly toxic and an environmental hazard. Handle with extreme care and dispose of waste according to institutional guidelines.

-

Solvents (DCM, Ether, Benzene): Benzene is a known carcinogen and should be handled with appropriate engineering controls. Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable.[20] Avoid ignition sources.

Experimental Workflow Visualization

Caption: Workflow for the multi-step synthesis of 1-bromo-3-n-octylbenzene.

References

-

Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety. (n.d.). Princeton University. Retrieved from [Link]

-

Safety Data Sheet: Aluminium chloride. (n.d.). Carl ROTH. Retrieved from [Link]

-

Safety Data Sheet ALUMINIUM CHLORIDE Hexahydrate. (n.d.). ChemSupply Australia. Retrieved from [Link]

-

Rowe Scientific 30% w/w AlCl3 Safety Data Sheet. (n.d.). Rowe Scientific. Retrieved from [Link]

-

Friedel – Crafts acetylation of Bromobenzene. (n.d.). Studocu. Retrieved from [Link]

-

Grignard Reaction. (n.d.). University of California, Irvine. Retrieved from [Link]

-

Grignard Reaction. (n.d.). St. Olaf College. Retrieved from [Link]

-

The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

-

Clemmensen reduction. (n.d.). Wikipedia. Retrieved from [Link]

-

Wolff–Kishner reduction. (n.d.). Wikipedia. Retrieved from [Link]

-

Clemmensen reduction. (n.d.). Annamalai University. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. Retrieved from [Link]

-

The Clemmensen Reduction. (n.d.). Organic Reactions. Retrieved from [Link]

-

Clemmensen Reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Master Organic Chemistry. Retrieved from [Link]

-

AN INTRODUCTION TO GRIGNARD REAGENTS. (n.d.). Chemguide. Retrieved from [Link]

-

Wolff Kishner reduction mechanism. (2019, January 22). BYJU'S. Retrieved from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

-

Wolff-Kishner Reduction: Definition, Examples, and Mechanism. (n.d.). Chemistry Learner. Retrieved from [Link]

-

1-bromo-3-n-octylbenzene (C14H21Br). (n.d.). PubChemLite. Retrieved from [Link]

-

Wolff–Kishner reduction. (2018, May 20). Sciencemadness Wiki. Retrieved from [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

1-Bromo-3-n-octanoylbenzene. (2026, March 7). PubChem. Retrieved from [Link]

-

THE REACTION OF ACYL CHLORIDES WITH BENZENE. (n.d.). Chemguide. Retrieved from [Link]

-

Characterizing Small Molecules with NMR. (2019, April 11). News-Medical.Net. Retrieved from [Link]

- Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof. (n.d.). Google Patents.

-

Product Class 3: Bromoarenes. (n.d.). Science of Synthesis. Retrieved from [Link]

- Method for purifying a bromine compound. (n.d.). Google Patents.

-

Preparation of 1-bromo-3-nitrobenzene. (n.d.). PrepChem.com. Retrieved from [Link]

-

Preparation of 1-bromo-3-nitrobenzene. (2011, February 14). Sciencemadness.org. Retrieved from [Link]

-

¹H NMR spectrum of compound 1-bromo-4-octyloxybenzene. (n.d.). ResearchGate. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Bromo-3-n-octanoylbenzene | C14H19BrO | CID 63411640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Wolff-Kishner Reduction: Definition, Examples, and Mechanism [chemistrylearner.com]

- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 9. Clemmensen Reduction [organic-chemistry.org]

- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

- 15. PubChemLite - 1-bromo-3-n-octylbenzene (C14H21Br) [pubchemlite.lcsb.uni.lu]

- 16. 1-Bromo-3-n-octylbenzene | 663949-34-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. carlroth.com [carlroth.com]

- 19. ehs.princeton.edu [ehs.princeton.edu]

- 20. chemguide.co.uk [chemguide.co.uk]

Application Note: Synthesis and Validation of (3-n-Octylphenyl)magnesium Halides

Chemical Context & Substrate Profiling

The compound 1[1] (CAS: 663949-34-6) serves as a highly valuable building block for grafting lipophilic meta-octylphenyl moieties onto active pharmaceutical ingredients (APIs) and advanced functional materials. Preparing its corresponding Grignard reagent requires specific strategic adjustments. While the meta-substitution minimizes steric hindrance at the reactive C–Br center, the long n-octyl chain significantly increases the substrate's lipophilicity, altering its solvation dynamics and reaction kinetics compared to unfunctionalized bromobenzene.

Mechanistic Causality & Methodological Design

As with any organometallic scale-up, understanding the underlying physical chemistry is paramount to ensuring safety, high yield, and batch-to-batch reproducibility.

Direct Magnesium Insertion (Heterogeneous Pathway)

The classical formation of a Grignard reagent is a transport-limited, heterogeneous reaction occurring at the magnesium metal surface[2]. The mechanism initiates via a Single Electron Transfer (SET) from the magnesium to the aryl halide, forming a transient radical anion that rapidly dissociates into an aryl radical and a bromide ion, before recombining with the magnesium cation[2].

-

Solvent Selection: We mandate the use of Tetrahydrofuran (THF) over diethyl ether.3[3]; THF provides superior coordination to the resulting organomagnesium species, stabilizing the transition state and accelerating the insertion rate.

-

Initiation Causality: Magnesium turnings are inherently passivated by a layer of magnesium oxide (MgO)[4]. Chemical activation is non-negotiable. We utilize 1,2-dibromoethane (DBE) over iodine because DBE reacts with Mg to produce ethylene gas, providing an unambiguous, visual confirmation of surface activation[4].

-

Safety & Scale-Up: The initiation phase is highly exothermic. A delayed initiation can lead to a dangerous accumulation of the organic halide in the reactor. If the reaction suddenly ignites, 5[5]. Our protocol mitigates this by employing a strict "5% initiation charge" self-validation step.

Halogen-Magnesium Exchange (Homogeneous Pathway)

To circumvent the safety risks of heterogeneous initiation, we highly recommend the6[6] for a homogeneous Br/Mg exchange.

-

The Role of LiCl: Standard Grignard reagents form unreactive polymeric aggregates in solution. The addition of highly soluble LiCl breaks these aggregates to form a monomeric, highly reactive magnesiate complex ( iPrMgCl2−Li+ )[6]. This dramatically lowers the activation energy for the exchange[7].

-

Operational Control: This homogeneous method allows the preparation of the Grignard reagent at 7[7], preventing side reactions and offering exceptional batch-to-batch reproducibility.

Workflow Visualization

Workflow for the preparation and validation of (3-n-octylphenyl)magnesium halides.

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Insertion Method (Classical)

This protocol incorporates mandatory thermal and visual checkpoints to ensure process safety.

-

Equipment Preparation: Flame-dry a 3-neck flask equipped with a reflux condenser, pressure-equalizing addition funnel, and an internal thermocouple under a continuous argon sweep.

-

Surface Activation: Charge the flask with magnesium turnings (1.2 eq) and minimal anhydrous THF to cover the metal. Add 1,2-dibromoethane (0.05 eq). Stir vigorously until continuous bubbling (ethylene evolution) is observed, confirming the removal of the passivation layer[4].

-

Initiation Verification (Critical Step): Add exactly 5% of the total 1-bromo-3-n-octylbenzene charge. Halt all additions and monitor the internal thermocouple. Do not proceed until a distinct temperature spike of 2–5 °C is observed. This self-validating step ensures the reaction has initiated, preventing dangerous halide accumulation[5].

-

Bulk Addition: Dilute the remaining 1-bromo-3-n-octylbenzene (0.95 eq) in anhydrous THF (to a final concentration of 1.0 M). Add this solution dropwise over 1 hour, adjusting the rate to maintain a gentle, self-sustaining reflux.

-

Maturation: Upon complete addition, apply external heating to maintain reflux for an additional 1.5 hours until the majority of the magnesium is consumed[4]. Cool to room temperature.

Protocol B: Turbo-Grignard Halogen-Metal Exchange

This protocol utilizes homogeneous kinetics for superior safety and yield.

-

Substrate Preparation: Dissolve 1-bromo-3-n-octylbenzene (1.0 eq) in anhydrous THF (0.5 M concentration) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

-

Exchange Reaction: Dropwise add the Turbo-Grignard reagent, iPrMgCl⋅LiCl (1.1 eq, 1.3 M solution in THF), maintaining the internal temperature strictly below 5 °C to prevent localized exotherms[7].

-

Maturation: Remove the cooling bath, allow the reaction to warm to room temperature naturally, and stir for 2 hours.

-

In-Process Validation: Withdraw a 0.1 mL aliquot, quench with saturated aqueous NH4Cl , extract with ethyl acetate, and analyze via GC-MS. The complete disappearance of the 1-bromo-3-n-octylbenzene peak and the appearance of 1-octylbenzene confirms >98% conversion.

Data Presentation: Methodological Comparison

| Parameter | Method A: Direct Insertion | Method B: Turbo-Grignard Exchange |

| Reagents | Mg turnings, 1,2-dibromoethane | iPrMgCl⋅LiCl |

| Reaction Phase | Heterogeneous (Solid-Liquid) | Homogeneous (Liquid-Liquid) |

| Temperature | Reflux (~66 °C) | -15 °C to Room Temperature |

| Initiation Risk | High (Exothermic runaway potential) | None (Continuous exchange) |

| Typical Yield | 80 - 85% | > 95% |

| Best Use Case | Large-scale bulk synthesis (Cost-effective) | Complex substrates, safety-critical environments |

Titration and Quality Control

Regardless of the preparation method, the exact molarity of the active Grignard reagent must be quantified before downstream use.

-

Procedure: Titrate an aliquot of the Grignard solution against a known mass of salicylaldehyde phenylhydrazone or iodine in anhydrous THF until a persistent color change is observed.

-

Causality: Alkyl chains can sometimes induce minor Wurtz-type homocoupling during preparation. Assuming 100% theoretical yield without titration leads to stoichiometric imbalances in subsequent cross-coupling reactions, severely depressing final yields.

References

Sources

- 1. CAS RN 663949-34-6 | Fisher Scientific [fishersci.com]

- 2. web.mit.edu [web.mit.edu]

- 3. researchgate.net [researchgate.net]

- 4. Grignard reagent - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Turbo Grignard Reagent | Chem-Station Int. Ed. [en.chem-station.com]

- 7. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

Improving yield and selectivity in 1-bromo-3-n-octylbenzene synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals optimizing the synthesis of 1-bromo-3-n-octylbenzene via Kumada cross-coupling. Synthesizing monoalkylated asymmetric building blocks from symmetric dihalides presents significant chemoselectivity and yield challenges. This center provides field-proven methodologies, troubleshooting guides, and the mechanistic causality required to master this workflow.

Reaction Pathway & Selectivity Challenges

The synthesis relies on the palladium-catalyzed Kumada coupling of 1,3-dibromobenzene with n-octylmagnesium bromide. The primary challenge is arresting the reaction after a single alkylation event to prevent the formation of the dialkylated impurity.

Reaction pathway for the Kumada coupling of 1,3-dibromobenzene highlighting selectivity challenges.

Self-Validating Experimental Protocol

Objective: Achieve high-yield monoalkylation of 1,3-dibromobenzene while suppressing dialkylation and β-hydride elimination.

Phase 1: Reagent Validation (Self-Validation Step)

-

Grignard Titration: Commercial n-octylmagnesium bromide degrades over time via reaction with trace moisture. Titrate the reagent using salicylaldehyde phenylhydrazone immediately prior to use. Establishing the exact molarity is critical to maintaining the precise stoichiometric ratios required to prevent over-coupling.

Phase 2: Reaction Assembly 2. System Preparation: Flame-dry a 500 mL 3-neck Schlenk flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser. Purge the system with argon for 15 minutes to eliminate oxygen, which promotes Grignard homocoupling. 3. Substrate Loading: Add 1,3-dibromobenzene (47.2 g, 200 mmol, 2.0 equiv) and the catalyst Pd(dppf)Cl₂ (0.73 g, 1.0 mmol, 1 mol% relative to the Grignard reagent) to the flask. Dissolve the mixture in 150 mL of anhydrous, degassed THF. 4. Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

Phase 3: Controlled Coupling 5. Concentration Gradient Addition: Load the titrated n-octylmagnesium bromide (100 mmol, 1.0 equiv) into the addition funnel. Add the Grignard reagent dropwise over a period of 4 hours. Causality: Slow addition ensures a low steady-state concentration of the transmetalating agent, statistically forcing the catalyst to react with the abundant 1,3-dibromobenzene rather than the newly formed monoalkylated product. 6. Maturation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 12 hours. Validate reaction completion by quenching a 0.1 mL aliquot in 1M HCl and analyzing via GC-MS to confirm the total consumption of the Grignard reagent.

Phase 4: Workup and Isolation 7. Quench: Cool the flask back to 0 °C and carefully quench the reaction with 50 mL of 1M HCl (aq) to neutralize unreacted organometallics and dissolve magnesium salts. 8. Extraction: Separate the phases and extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. 9. Fractional Distillation (Self-Validation Step): Subject the crude mixture to fractional vacuum distillation (e.g., 1-2 mmHg). The large molecular weight differences ensure clean separation. Collect the unreacted 1,3-dibromobenzene first, followed by the target 1-bromo-3-n-octylbenzene. The dialkylated impurity (1,3-dioctylbenzene) will remain in the distillation bottoms.

Troubleshooting Guides & FAQs

Q1: How do I maximize monoalkylation selectivity to prevent the formation of 1,3-dioctylbenzene? A1: The fundamental challenge lies in the similar reactivity of the two C-Br bonds in 1,3-dibromobenzene[1]. Once the first octyl group is added, the resulting 1-bromo-3-n-octylbenzene[2] is only marginally more electron-rich, which is insufficient to halt the oxidative addition of the second Pd(0) species. To enforce chemoselectivity, you must manipulate the reaction kinetics through stoichiometric control and concentration gradients. By using a 1.5x to 2.0x molar excess of 1,3-dibromobenzene and adding the n-octylmagnesium bromide dropwise via a syringe pump, you statistically favor the collision of the active catalyst with the unreacted starting material.

Q2: Which catalyst system provides the best yield and chemoselectivity for this specific Kumada coupling? A2: Alkyl Grignards possessing β-hydrogens are highly susceptible to β-hydride elimination, leading to alkene byproducts and reduced arenes. To circumvent this, utilize bidentate phosphine ligands with a large bite angle, such as Pd(dppf)Cl₂. The steric bulk and rigidity of the dppf ligand accelerate the reductive elimination step of the catalytic cycle, outcompeting the slower β-hydride elimination pathway[3].

Q3: I am observing significant amounts of bromobenzene and hexadecane in my GC-MS. What is causing this, and how can I fix it? A3: These are classic Kumada coupling side products.

-

Hexadecane is the homocoupling product of n-octylmagnesium bromide. It forms via a transmetalation-transmetalation sequence on the metal center, often exacerbated by trace oxygen acting as an oxidant.

-